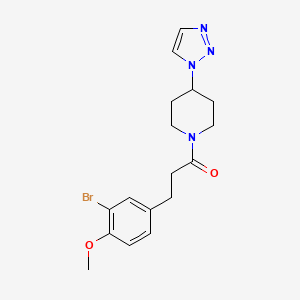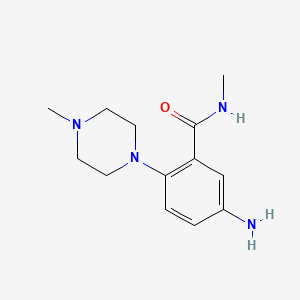
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21BrN4O2 and its molecular weight is 393.285. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : The synthesis of compounds related to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one" often involves complex reactions that yield a variety of derivatives. These derivatives are studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science. For instance, methods of synthesis and the pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol are described, showcasing the diversity and potential of piperidine-based compounds (Vardanyan, 2018).
Biological and Pharmacological Research
Antimicrobial Activities : Some derivatives of 1,2,4-triazole, a component of the chemical structure , have been synthesized and shown to possess antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents. For example, novel triazole derivatives have been studied for their antimicrobial properties, providing insights into their potential therapeutic applications (Bektaş et al., 2007).
Molecular Docking and Drug Design : The compound's related derivatives have been subject to molecular docking studies to understand their binding mechanisms with biological targets. This research is crucial for drug design, particularly in identifying highly selective antagonists for specific receptors. For example, arylpiperazine derivatives, which share a similar structural motif, have been analyzed for bioactivity against α1A-adrenoceptor, serving as a basis for better drug design (Xu et al., 2016).
Material Science and Other Applications
- Polymorphism and Crystal Structure Analysis : The study of polymorphism and crystal structure of related compounds provides essential insights into their physical properties and stability, which is critical for the development of pharmaceutical formulations. For instance, polymorphs of ASP3026, a compound with a similar piperazine component, have been identified and studied to optimize solid formulations (Takeguchi et al., 2015).
Propriétés
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-24-16-4-2-13(12-15(16)18)3-5-17(23)21-9-6-14(7-10-21)22-11-8-19-20-22/h2,4,8,11-12,14H,3,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXMMAZKGCQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)

![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)
![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)
![Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2687260.png)

![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2687266.png)
![(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2687268.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2687271.png)